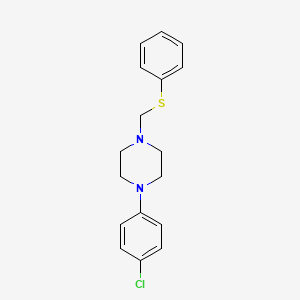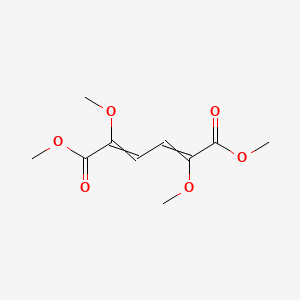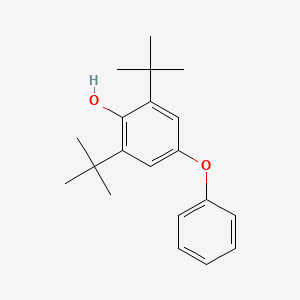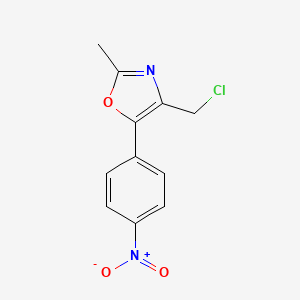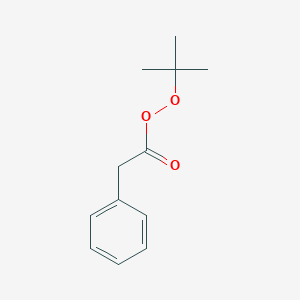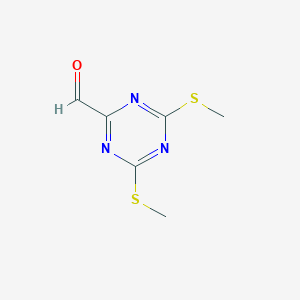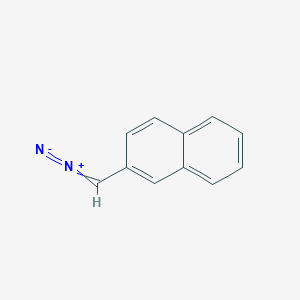
2-(Diazomethyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diazomethyl)naphthalene is an organic compound that belongs to the class of diazo compounds These compounds are characterized by the presence of a diazo group (-N=N-) attached to a carbon atom The structure of this compound consists of a naphthalene ring system with a diazomethyl group attached to the second carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diazomethyl)naphthalene typically involves the reaction of naphthalene derivatives with diazo transfer reagents. One common method is the reaction of naphthalene-2-carboxaldehyde with tosyl azide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate diazonium salt, which is then converted to the diazomethyl compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the potential explosiveness of diazo compounds.
化学反応の分析
Types of Reactions
2-(Diazomethyl)naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the diazo group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, sulfonic acids, and nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amino-naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagent used.
科学的研究の応用
2-(Diazomethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds, including heterocycles and polycyclic aromatic hydrocarbons.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(Diazomethyl)naphthalene involves the generation of reactive intermediates such as carbenes or metal carbenoids. These intermediates can undergo various transformations, including insertion into C-H, O-H, and N-H bonds, cyclopropanation, and ylide formation. The molecular targets and pathways involved depend on the specific reaction and conditions used .
類似化合物との比較
Similar Compounds
Diazomethane: A simple diazo compound with high reactivity and potential explosiveness.
Ethyl diazoacetate: A commercially relevant diazo compound used in organic synthesis.
Diazirines: Compounds with a similar diazo group but in a ring structure, used in photolabeling and crosslinking studies.
Uniqueness
2-(Diazomethyl)naphthalene is unique due to its naphthalene ring system, which imparts specific electronic and steric properties. This makes it a valuable compound for studying aromatic substitution reactions and for use in the synthesis of complex organic molecules.
特性
CAS番号 |
10378-56-0 |
|---|---|
分子式 |
C11H8N2 |
分子量 |
168.19 g/mol |
IUPAC名 |
2-(diazomethyl)naphthalene |
InChI |
InChI=1S/C11H8N2/c12-13-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8H |
InChIキー |
MOFWOKPDBNUGPK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine](/img/structure/B14736259.png)
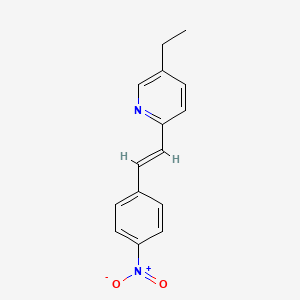

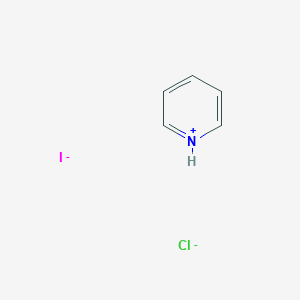
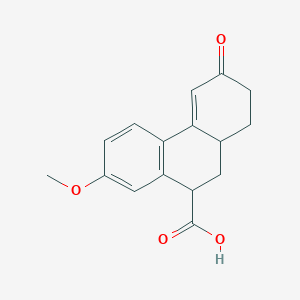
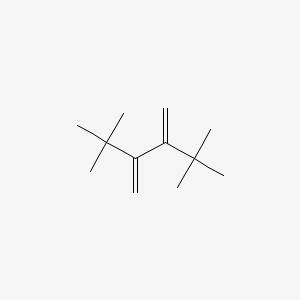
![N-[2-(2-methyl-5-nitro-imidazol-1-yl)cyclododecylidene]hydroxylamine](/img/structure/B14736286.png)
